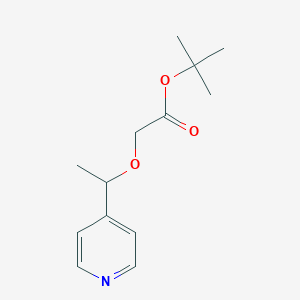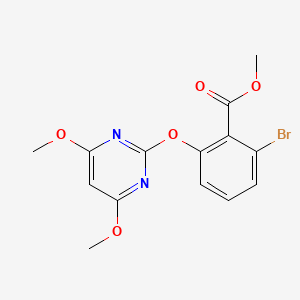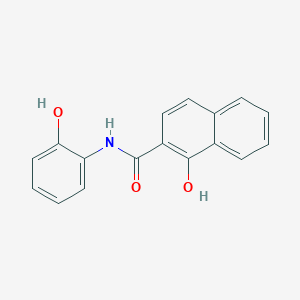
1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide is an organic compound belonging to the class of naphthols and derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Wirkmechanismus
The mechanism of action of 1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide can be compared with other similar compounds such as:
1-hydroxy-N-phenylnaphthalene-2-carboxamide: Similar structure but lacks the hydroxyl group on the phenyl ring.
N-(3,5-dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide: Contains chlorine substituents, which enhance its inhibitory activity.
N-(4-bromo-3-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide: Contains bromine and chlorine substituents, which also enhance its activity.
Eigenschaften
Molekularformel |
C17H13NO3 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
1-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO3/c19-15-8-4-3-7-14(15)18-17(21)13-10-9-11-5-1-2-6-12(11)16(13)20/h1-10,19-20H,(H,18,21) |
InChI-Schlüssel |
DJWVHMWOWWLJIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


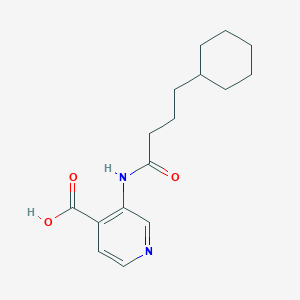

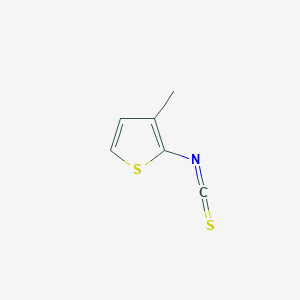
![tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate](/img/structure/B13874753.png)
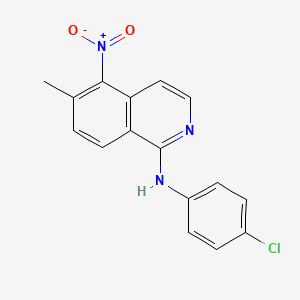
![phenyl N-[4-(1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13874763.png)
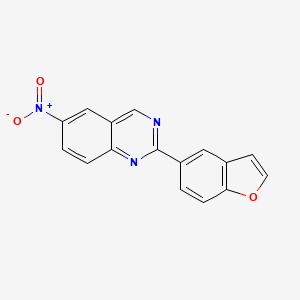
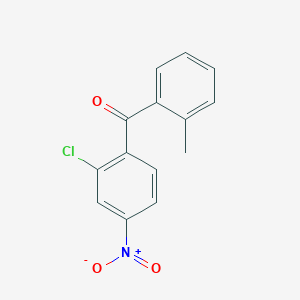



![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)
